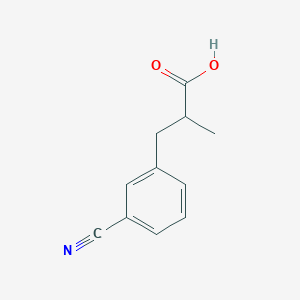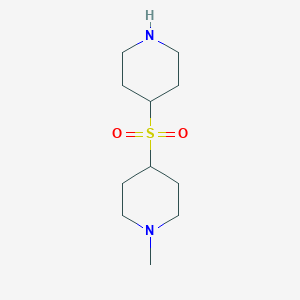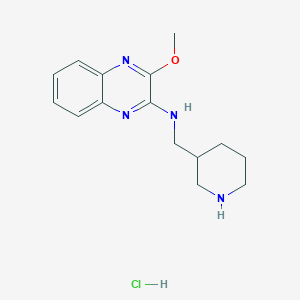
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride is a synthetic organic compound with a molecular formula of C15H21ClN4O. It is characterized by a quinoxaline core substituted with a methoxy group and a piperidin-3-ylmethylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Attachment of the Piperidin-3-ylmethylamine Moiety: This step involves the alkylation of the quinoxaline derivative with piperidin-3-ylmethylamine, often using a halide or tosylate as the leaving group.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
科学的研究の応用
Chemistry
In chemistry, 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in preclinical and clinical research.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride depends on its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
3-methoxyquinoxaline: Lacks the piperidin-3-ylmethylamine moiety.
N-(piperidin-3-ylmethyl)quinoxalin-2-amine: Lacks the methoxy group.
Quinoxalin-2-amine derivatives: Various substitutions on the quinoxaline ring.
Uniqueness
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride is unique due to the presence of both the methoxy group and the piperidin-3-ylmethylamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C15H21ClN4O |
|---|---|
分子量 |
308.80 g/mol |
IUPAC名 |
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4O.ClH/c1-20-15-14(17-10-11-5-4-8-16-9-11)18-12-6-2-3-7-13(12)19-15;/h2-3,6-7,11,16H,4-5,8-10H2,1H3,(H,17,18);1H |
InChIキー |
PAUPEEOZPQEPIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=CC=CC=C2N=C1NCC3CCCNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


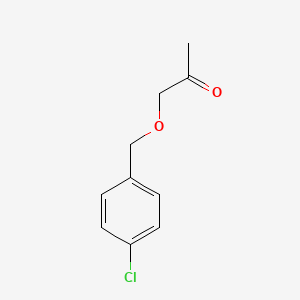
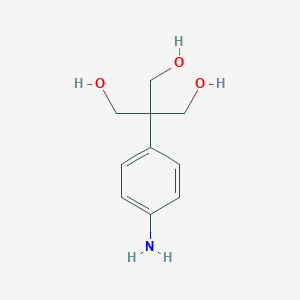

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12976428.png)
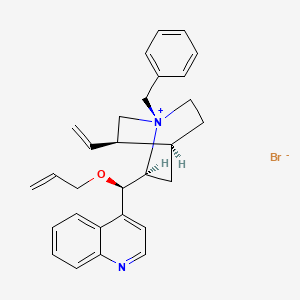
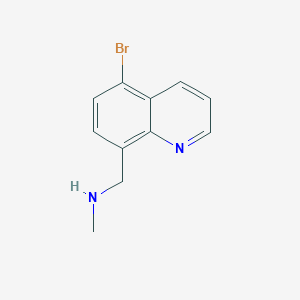
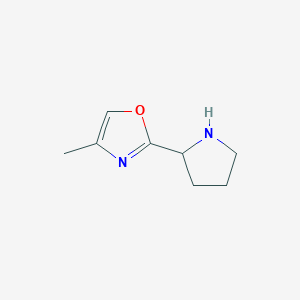
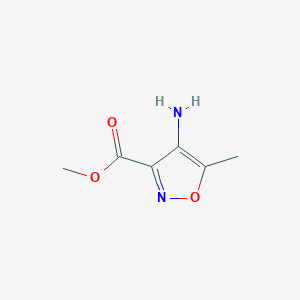
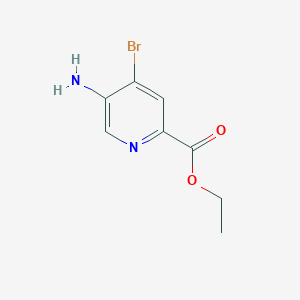
![6-Benzyl 7-ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12976459.png)
